3-(Methylamino)cyclobutan-1-OL
CAS No.: 1354952-94-5
Cat. No.: VC2828683
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354952-94-5 |
---|---|
Molecular Formula | C5H11NO |
Molecular Weight | 101.15 g/mol |
IUPAC Name | 3-(methylamino)cyclobutan-1-ol |
Standard InChI | InChI=1S/C5H11NO/c1-6-4-2-5(7)3-4/h4-7H,2-3H2,1H3 |
Standard InChI Key | DRLQGNZKHKBJFA-UHFFFAOYSA-N |
SMILES | CNC1CC(C1)O |
Canonical SMILES | CNC1CC(C1)O |
Introduction
Chemical Identity and Structural Properties
Molecular Identification
3-(Methylamino)cyclobutan-1-ol is characterized by specific molecular identifiers that distinguish it from related compounds. The compound's structural formula reveals a cyclobutane core with strategically positioned functional groups that contribute to its reactivity profile.
Parameter | Value |
---|---|
Molecular Formula | C6H13NO |
Molecular Weight | 115.17 g/mol |
CAS Number | 917827-86-2 / 1354952-94-5 |
IUPAC Name | 3-(methylamino)cyclobutan-1-ol |
InChI | InChI=1S/C6H13NO/c1-7-4-5-2-6(8)3-5/h5-8H,2-4H2,1H3 |
InChI Key | MCZGKHDYQOQIQW-UHFFFAOYSA-N |
Canonical SMILES | CNCC1CC(C1)O |
The compound exhibits specific structural characteristics that influence its chemical behavior, including the cyclobutane ring's inherent strain energy which affects its reactivity patterns. The presence of both hydroxyl and methylamino functional groups creates a molecule with amphiphilic properties, being capable of both hydrogen bond donation and acceptance .
Physical and Chemical Properties
The physical properties of 3-(Methylamino)cyclobutan-1-ol are influenced by its molecular structure, particularly the functional groups that affect intermolecular interactions. The hydroxyl group enables hydrogen bonding, while the methylamino group contributes to the compound's basic character and solubility profile.
This compound demonstrates solubility in polar solvents due to the presence of its hydroxyl and amine functional groups, which can form hydrogen bonds with solvent molecules. The stereoconfigurations of substituents on the cyclobutane ring potentially lead to different conformers with varying physical properties .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3-(Methylamino)cyclobutan-1-ol typically involves controlled chemical reactions starting from appropriate precursors. A common synthetic pathway utilizes cyclobutanone as a key starting material.
The primary synthetic route includes the reaction of cyclobutanone with methylamine under specific conditions. This reaction proceeds through an imine intermediate that is subsequently reduced to yield the desired amine functionality. The reaction sequence must be carefully controlled to ensure regioselectivity and stereoselectivity.
Reaction Conditions and Parameters
The successful synthesis of 3-(Methylamino)cyclobutan-1-ol depends on optimized reaction conditions:
Parameter | Condition |
---|---|
Reagents | Cyclobutanone, Methylamine, Reducing agent (e.g., Sodium borohydride) |
Solvent | Typically ethanol or similar polar protic solvents |
Temperature | 0-25°C for optimal yield and purity |
Reaction Time | Varies based on specific protocol and scale |
Atmosphere | Often performed under inert conditions (N2 or Ar) |
The reduction step employing sodium borohydride is critical for converting the intermediate imine to the desired amine. Reaction parameters must be carefully controlled to prevent side reactions and ensure high product purity.
Industrial Production Considerations
For industrial-scale production of 3-(Methylamino)cyclobutan-1-ol, the synthetic approach may be modified to improve efficiency and cost-effectiveness. Industrial methods typically focus on optimizing yield, purity, and production throughput while minimizing waste and energy consumption.
Continuous flow reactors may be employed rather than batch processes to enhance reaction control and scalability. Automated systems can be implemented to precisely monitor and adjust reaction parameters, ensuring consistent product quality across production batches.
Chemical Reactivity Profile
Key Reaction Types
3-(Methylamino)cyclobutan-1-ol can participate in various chemical transformations due to its functional groups. The reactivity is primarily dictated by the hydroxyl and methylamino groups, as well as the strained cyclobutane ring.
Oxidation Reactions
The hydroxyl group in 3-(Methylamino)cyclobutan-1-ol is susceptible to oxidation reactions, potentially yielding ketone derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can convert the alcohol to a ketone or carboxylic acid, depending on reaction conditions and oxidant strength. These transformations are valuable for creating more complex molecules with different functional group patterns.
Reduction Processes
While 3-(Methylamino)cyclobutan-1-ol already contains reduced functional groups, further reduction can occur under specific conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) can affect the amine functionality, potentially leading to more reduced nitrogen-containing derivatives.
Substitution Reactions
The methylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides. These reactions typically require basic conditions to promote the nucleophilicity of the amine nitrogen. The hydroxyl group can also be substituted through various methods, including conversion to a leaving group followed by displacement with a nucleophile.
Reaction Products
The various reactions of 3-(Methylamino)cyclobutan-1-ol produce diverse chemical entities:
Reaction Type | Reagents | Major Products | Application |
---|---|---|---|
Oxidation | KMnO4, H+/H2O | Ketones, Carboxylic acids | Synthesis of complex molecules |
Reduction | LiAlH4, Et2O | Modified amine derivatives | Building blocks for synthesis |
Substitution | R-X, Base | N-alkylated products | Medicinal chemistry intermediates |
Esterification | R-COOH, H+ | Esters | Pharmaceutical intermediates |
These transformations highlight the versatility of 3-(Methylamino)cyclobutan-1-ol as a chemical building block in various synthetic contexts.
Biological Activity and Applications
Antidepressant Activity
Compounds with structures similar to 3-(Methylamino)cyclobutan-1-ol have demonstrated potential antidepressant effects through modulation of neurotransmitter systems. The specific mechanism likely involves interaction with neurotransmitter receptors or transporters, although detailed binding studies would be required to confirm the precise mode of action.
Neuroprotective Effects
Studies suggest that cyclobutane-containing compounds like 3-(Methylamino)cyclobutan-1-ol may exhibit neuroprotective properties. These effects could be valuable in the context of neurodegenerative diseases, where compounds that protect neuronal cells from damage are highly sought after.
Applications in Organic Synthesis
Beyond its direct biological applications, 3-(Methylamino)cyclobutan-1-ol serves as a versatile building block in organic synthesis due to its bifunctional nature.
The compound can be employed in the synthesis of more complex molecules through selective reactions at either the hydroxyl or methylamino functionality. Its cyclobutane core provides a rigid scaffold that can impart specific three-dimensional orientations to the resulting molecules, which is particularly valuable in medicinal chemistry applications where spatial arrangement of functional groups can significantly influence biological activity.
Biochemical Research Applications
Enzyme Interaction Studies
The unique structure of 3-(Methylamino)cyclobutan-1-ol makes it an interesting candidate for enzyme interaction studies. Investigating how this compound interacts with specific enzymes can provide valuable insights into metabolic pathways and potential therapeutic targets.
The hydroxyl and methylamino groups can participate in various binding interactions with enzyme active sites, potentially modulating enzymatic activity through competitive or non-competitive mechanisms. Such studies contribute to our understanding of structure-activity relationships and aid in the rational design of enzyme inhibitors or activators.
Mechanism of Action Investigations
Understanding how 3-(Methylamino)cyclobutan-1-ol affects biological systems at the molecular level can lead to the discovery of new therapeutic targets and approaches. The compound's ability to cross cellular membranes, influenced by its balance of hydrophilic and lipophilic properties, determines its bioavailability and potential to reach intracellular targets.
Research into the specific protein interactions and signaling pathways affected by this compound would provide valuable information for its potential development as a therapeutic agent or research tool.
Analytical Methodologies
Characterization Techniques
Various analytical techniques can be employed to characterize 3-(Methylamino)cyclobutan-1-ol and monitor its reactions:
Technique | Application | Information Obtained |
---|---|---|
NMR Spectroscopy | Structure confirmation | Proton environments, carbon connectivity |
Mass Spectrometry | Molecular weight verification | Fragmentation pattern, precise mass |
IR Spectroscopy | Functional group identification | O-H, N-H, C-H stretching frequencies |
HPLC | Purity analysis | Compound purity, reaction monitoring |
X-ray Crystallography | 3D structure determination | Bond lengths, angles, crystal packing |
These analytical methods are essential for confirming the identity, purity, and structural features of 3-(Methylamino)cyclobutan-1-ol, particularly in research and development contexts .
Current Research Status and Future Directions
The study of 3-(Methylamino)cyclobutan-1-ol remains an active area of investigation, with ongoing research focused on expanding our understanding of its properties and potential applications. Current research efforts are directed toward more detailed characterization of its biological activities and exploration of its utility in medicinal chemistry.
Future research directions may include:
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Detailed structure-activity relationship studies to optimize biological activity
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Investigation of additional synthetic routes to improve yield and stereoselectivity
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Exploration of novel reaction pathways to access valuable derivatives
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Development of targeted applications in pharmaceutical or materials science fields
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Computational studies to predict interactions with biological targets
As research progresses, our understanding of this compound's utility will continue to evolve, potentially opening new avenues for its application in medicine and chemistry .
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